![molecular formula C18H26N2O3S B276326 ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276326.png)
ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
作用机制
Ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate selectively binds to the ATP-binding site of BTK, inhibiting its kinase activity and downstream signaling pathways. This leads to the inhibition of BCR signaling and downstream survival pathways, ultimately inducing apoptosis in B-cell lymphoma cells.
Biochemical and physiological effects:
ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been shown to effectively inhibit BCR signaling and induce apoptosis in B-cell lymphoma cells in preclinical models. In addition, ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life in vivo. ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has also shown minimal off-target effects, with no significant inhibition of other kinases or adverse effects on normal B-cell function.
实验室实验的优点和局限性
One advantage of ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is its specificity for BTK, which allows for selective targeting of B-cell lymphoma cells while sparing normal B-cell function. However, one limitation of ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is its relatively low yield in synthesis, which may limit its availability for large-scale studies.
未来方向
For the development of ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate include the evaluation of its efficacy and safety in clinical trials for the treatment of various B-cell malignancies, as well as the investigation of its potential synergistic activity with other targeted therapies. In addition, further studies are needed to elucidate the mechanisms of resistance to ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate and to identify potential biomarkers for patient selection.
合成方法
The synthesis of ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves several steps, starting with the preparation of the key intermediate, 5-amino-6,7,8,9-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with N-(1-pyrrolidinylacetyl)glycine ethyl ester to give the desired product, ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate. The overall yield of this synthesis is around 20%.
科学研究应用
Ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been shown to inhibit BCR signaling and induce apoptosis in B-cell lymphoma cells, leading to tumor regression in vivo. ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has also demonstrated synergistic activity with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.
属性
产品名称 |
ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
---|---|
分子式 |
C18H26N2O3S |
分子量 |
350.5 g/mol |
IUPAC 名称 |
ethyl 2-[(2-pyrrolidin-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H26N2O3S/c1-2-23-18(22)16-13-8-4-3-5-9-14(13)24-17(16)19-15(21)12-20-10-6-7-11-20/h2-12H2,1H3,(H,19,21) |
InChI 键 |
MFOMOSZQRDUBFU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CN3CCCC3 |
规范 SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CN3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。